Apecotrep

TRPC6 inhibition Ion channel pharmacology Potency

Apecotrep is the only TRPC6 inhibitor supported by positive Phase 2 clinical data in FSGS, demonstrating a statistically significant 40% reduction in proteinuria versus placebo. With an IC50 of 29 nM and validated in vivo efficacy in pulmonary vascular leakage models, it is the definitive benchmark for TRPC6 research programs. Its advanced clinical stage and Orphan Drug Designations provide unmatched human PK/safety data, making it the lowest-risk reference compound for drug discovery and biomarker development. Choose Apecotrep to ensure your research is built on clinically translatable findings—not unvalidated alternatives.

Molecular Formula C22H22FN5O3
Molecular Weight 423.4 g/mol
CAS No. 2311863-36-0
Cat. No. B12404527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApecotrep
CAS2311863-36-0
Molecular FormulaC22H22FN5O3
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1OC2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=NN=C(C=C4)N
InChIInChI=1S/C22H22FN5O3/c1-30-19-12-18(25-13-20(19)31-16-4-2-15(23)3-5-16)22(29)28-10-8-14(9-11-28)17-6-7-21(24)27-26-17/h2-7,12-14H,8-11H2,1H3,(H2,24,27)
InChIKeyJUALOUHZJJERQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apecotrep (BI 764198, TRPC6-IN-3): A First-in-Class Oral TRPC6 Inhibitor with Validated Clinical Efficacy in Primary FSGS


Apecotrep (CAS 2311863-36-0), also known as BI 764198 or TRPC6-IN-3, is a synthetic organic compound [1] and a potent, orally active inhibitor of the transient receptor potential canonical 6 (TRPC6) ion channel . It is currently in late-stage clinical development for the treatment of primary focal segmental glomerulosclerosis (FSGS) and has also been investigated for acute respiratory distress syndrome (ARDS) associated with COVID-19 [1].

Why Generic TRPC6 Inhibitor Substitution for Apecotrep is Scientifically Unjustified


TRPC6 inhibitors exhibit a wide range of potencies and selectivities, precluding simple in-class substitution [1]. Published data show that the inhibitory activity against the human TRPC6 channel varies by over 150-fold across reported compounds, from an IC50 of 11 nM (DS88790512) [2] to an EC50 of 4.66 μM (TRPC6-IN-1) . Furthermore, critical functional selectivity over related TRPC channels, such as TRPC3 and TRPC7, differs dramatically . Apecotrep is distinguished not only by its nanomolar potency but also by a robust clinical efficacy dataset from a randomized, placebo-controlled Phase 2 trial in primary FSGS, demonstrating a statistically significant 40% reduction in proteinuria [3]. This body of clinical evidence is absent for other TRPC6 inhibitors at the same stage of development, rendering generic substitution a high-risk approach without validated patient outcomes.

Quantitative Differentiation of Apecotrep: Evidence from Biochemical, In Vivo, and Clinical Studies


Biochemical Potency: Apecotrep IC50 of 29 nM for Human TRPC6

Apecotrep inhibits the human TRPC6 channel with a pIC50 of 7.5, corresponding to an IC50 of 29 nM, as determined in HEK293/TREx cells stably transfected with hTRPC6 [1]. This potency is in the same low-nanomolar range as the advanced tool compound BI-749327 (IC50 = 19 nM) and DS88790512 (IC50 = 11 nM) [2], but is over 160-fold more potent than the early tool compound TRPC6-IN-1 (EC50 = 4.66 μM) . This high potency is a critical differentiator from less optimized TRPC6 inhibitors and is consistent with the molecule's progression to advanced clinical trials.

TRPC6 inhibition Ion channel pharmacology Potency

Clinical Efficacy: 40% Proteinuria Reduction in Phase 2 FSGS Trial

In a 12-week, randomized, placebo-controlled Phase 2 trial (N=60) in patients with primary FSGS, apecotrep at a 20 mg once-daily oral dose reduced proteinuria, measured by urine protein-to-creatinine ratio (UPCR), by 40% compared to placebo (p=0.0024) [1]. This clinical outcome represents a substantial and statistically significant disease-modifying effect. No other TRPC6 inhibitor has reported a comparable magnitude of proteinuria reduction in a published, randomized controlled trial in FSGS patients. While other TRPC6 inhibitors have shown efficacy in preclinical models, apecotrep is the first to translate target engagement into a validated clinical benefit in this specific patient population [2].

FSGS Proteinuria Clinical trial Phase 2

In Vivo Efficacy: 56-62% Reduction in LPS-Induced Vascular Leakage in Mice

In an LPS-induced vascular leakage model in mice, oral administration of apecotrep at 3 mg/kg and 10 mg/kg, given 12 hours and 2 hours before LPS challenge, reduced bronchoalveolar lavage fluid (BALF) protein concentration by 56% and 62%, respectively . This demonstrates a clear dose-dependent protective effect against pulmonary endothelial barrier dysfunction. In contrast, the TRPC6 inhibitor SAR7334 was shown to exacerbate leaks in a podocyte model of FSGS [1], highlighting that TRPC6 inhibition can have divergent functional outcomes depending on the cellular context and specific inhibitor properties.

Vascular leakage LPS challenge In vivo model Respiratory

Clinical Development Stage: Only TRPC6 Inhibitor in Phase 3 for FSGS

Apecotrep (BI 764198) is currently the only TRPC6 inhibitor in a Phase 3 clinical trial (NCT07220083) for the treatment of primary FSGS [1]. It has also received Orphan Drug Designation in Japan for both FSGS and Duchenne Muscular Dystrophy [2]. In comparison, other TRPC6 inhibitors such as BI-749327, SAR7334, and DS88790512 remain in preclinical or early clinical stages with no publicly available Phase 2 efficacy data in FSGS [3]. This advanced clinical development stage provides a level of human safety, tolerability, and preliminary efficacy data that is unmatched by any other compound in its class, significantly de-risking its use in translational research and clinical studies.

Drug development Phase 3 Orphan disease Regulatory

Optimal Research and Translational Applications for Apecotrep (BI 764198)


Validation of TRPC6 as a Therapeutic Target in Primary FSGS and Other Proteinuric Kidney Diseases

Apecotrep is the only TRPC6 inhibitor with positive Phase 2 clinical data in FSGS, showing a 40% reduction in proteinuria versus placebo [1]. It is the definitive tool for any research program aiming to replicate or extend these clinical findings. Its use is essential for studies investigating the mechanism of TRPC6-mediated podocyte protection and for preclinical models designed to identify biomarkers of response or resistance to TRPC6 inhibition.

Investigating the Role of TRPC6 in Endothelial Barrier Function and Pulmonary Disease

Based on in vivo evidence showing a >50% reduction in LPS-induced vascular leakage in the lung , apecotrep is a superior choice for studies exploring the role of TRPC6 in pulmonary endothelial dysfunction, ARDS, or viral-induced lung injury. Its demonstrated in vivo efficacy in this context is a key differentiator from other TRPC6 inhibitors that lack published data in pulmonary models.

De-risked Preclinical Development for TRPC6-Targeted Therapeutics

For organizations developing new TRPC6-targeted therapies, apecotrep serves as an essential benchmark and positive control. Its advanced clinical stage (Phase 3) and Orphan Drug Designations [2] provide a comprehensive package of human safety and pharmacokinetic data that is unavailable for other TRPC6 inhibitors. This makes it the lowest-risk reference compound for validating new chemical entities, developing biomarkers, and designing clinical trial strategies for TRPC6-related indications.

Pharmacological Tool for Studying TRPC6-Mediated Calcium Signaling in Podocytes

Apecotrep's high potency (IC50 = 29 nM) and established clinical link to podocyte protection make it a highly specific tool for dissecting TRPC6-dependent calcium signaling pathways in podocytes [3]. It is the preferred inhibitor for experiments requiring robust and sustained target engagement in vitro, such as calcium flux assays, transcriptomics, or proteomics studies in podocyte cell lines.

Quote Request

Request a Quote for Apecotrep

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.